(2R,5R)-2,5-dimethylmorpholin-3-one
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Overview
Description
(2R,5R)-2,5-dimethylmorpholin-3-one is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring, and a ketone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethyl-1,4-diaminobutane with phosgene or its derivatives can lead to the formation of the desired morpholinone structure. The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of biocatalysts in flow reactors has been explored to enhance the stereoselectivity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: (2R,5R)-2,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
(2R,5R)-2,5-dimethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The ketone group at the 3 position plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (2R,5S)-2,5-dimethylmorpholin-3-one
- (2S,5R)-2,5-dimethylmorpholin-3-one
- (2S,5S)-2,5-dimethylmorpholin-3-one
Comparison: Compared to its diastereomers, (2R,5R)-2,5-dimethylmorpholin-3-one exhibits unique stereochemical properties that influence its reactivity and biological activity. The specific arrangement of the methyl groups and the ketone functionality contribute to its distinct behavior in chemical reactions and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1643811-24-8 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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